molecular formula C33H33N5O5 B071355 Sdz nkt 343 CAS No. 180046-99-5

Sdz nkt 343

Cat. No.: B071355
CAS No.: 180046-99-5
M. Wt: 579.6 g/mol
InChI Key: PCVSIMQAFWRUEC-JDXGNMNLSA-N
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Description

Hydroxy Desmethyl Bosentan, also known as Ro 64-1056, is a metabolite of Bosentan. Bosentan is a dual endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension. Hydroxy Desmethyl Bosentan is produced in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy Desmethyl Bosentan involves the metabolic conversion of Bosentan in the liver. The primary enzymes responsible for this conversion are CYP2C9 and CYP3A4 . The specific synthetic routes and reaction conditions for the industrial production of Hydroxy Desmethyl Bosentan are not extensively documented in the literature. the general process involves the hydroxylation and demethylation of Bosentan.

Industrial Production Methods

The compound is typically produced as a metabolite during the metabolic processing of Bosentan in the liver .

Chemical Reactions Analysis

Types of Reactions

Hydroxy Desmethyl Bosentan undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce other metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur, particularly involving the hydroxyl and methoxy groups.

Common Reagents and Conditions

Common reagents and conditions used in the reactions involving Hydroxy Desmethyl Bosentan include:

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Solvents: Such as methanol, ethanol, and dimethyl sulfoxide.

Major Products Formed

The major products formed from the reactions of Hydroxy Desmethyl Bosentan depend on the specific reaction conditions. For example, oxidation can produce further hydroxylated metabolites, while reduction can yield demethylated products.

Scientific Research Applications

Hydroxy Desmethyl Bosentan has several scientific research applications, including:

Comparison with Similar Compounds

Hydroxy Desmethyl Bosentan is similar to other metabolites of Bosentan, such as:

Hydroxy Desmethyl Bosentan is unique due to its specific hydroxylation and demethylation pattern, which distinguishes it from other Bosentan metabolites.

Properties

IUPAC Name

(2S)-2-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33N5O5/c1-36(22-23-10-3-2-4-11-23)32(40)28(21-24-17-18-25-12-5-6-13-26(25)20-24)34-31(39)30-16-9-19-37(30)33(41)35-27-14-7-8-15-29(27)38(42)43/h2-8,10-15,17-18,20,28,30H,9,16,19,21-22H2,1H3,(H,34,39)(H,35,41)/t28-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVSIMQAFWRUEC-JDXGNMNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)C(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@@H]4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431762
Record name SDZ NKT 343
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180046-99-5
Record name SDZ NKT 343
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does SDZ NKT 343 interact with its target and what are the downstream effects?

A: this compound acts as a potent and selective antagonist of the human NK1 receptor [, ]. This receptor is primarily activated by the neuropeptide Substance P, which plays a role in pain transmission, emesis, and various neuropsychiatric conditions. By blocking the NK1 receptor, this compound inhibits the binding and subsequent signaling cascade initiated by Substance P. This, in turn, is believed to contribute to its analgesic effects in chronic pain models [] and potentially modulate other physiological processes associated with Substance P signaling.

Q2: What is the structure-activity relationship (SAR) of this compound? How do modifications to its structure impact its activity, potency, and selectivity?

A: The development of this compound involved a series of structural modifications guided by SAR studies []. Initially, researchers discovered that 2-substitution on the benzylthiourea moiety was crucial for enhancing affinity for the human NK1 receptor. Halogen substitutions (Cl, Br) at this position proved beneficial. Further optimization involved modifying the proline diphenylmethyl amide portion, leading to the identification of aromatic amino acid amides that improved binding affinity. Notably, incorporating a 2-chlorobenzylthiourea unit with a 2-naphthylalanine amide resulted in the first sub-nanomolar ligand for the human NK1 receptor. Subsequent simplification of the benzylthiourea to phenylthiourea, along with the inclusion of a 2-nitro group, culminated in the development of this compound, a highly potent human NK1 receptor ligand with a Ki of 0.16 nM []. These findings highlight the importance of specific structural motifs in achieving high affinity and selectivity for the target receptor.

Q3: What is known about the in vitro and in vivo efficacy of this compound?

A: Beyond its high in vitro potency, this compound demonstrated significant analgesic effects in preclinical models. Specifically, it showed potent oral activity in guinea pig models of both chronic inflammatory and neuropathic pain []. This suggests potential therapeutic benefits in managing chronic pain conditions. Additionally, research using positron emission tomography (PET) imaging with a radiolabeled NK1 receptor antagonist, [18F]fluoroethyl-SPA-RQ, highlighted this compound's capacity to act as an antagonist for central NK1 receptors in various animal models []. This further supports its potential for therapeutic applications targeting central nervous system disorders where Substance P and the NK1 receptor are implicated.

Q4: Were any studies conducted to investigate the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?

A: While specific details regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available within the provided abstracts, its potent oral activity in preclinical pain models [] strongly suggests favorable pharmacokinetic properties. This suggests the compound is absorbed effectively upon oral administration and reaches its target site of action in sufficient concentrations to exert its pharmacological effects. Further research, including detailed PK/PD studies, would be necessary to fully elucidate the compound's disposition and behavior within the body.

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